6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl 2-nitrobenzenesulfonate
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Overview
Description
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate is a complex organic compound that belongs to the class of spirochromenes This compound is characterized by its unique spiro structure, which involves the fusion of a chromene ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate typically involves multi-step reactions. One common approach is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is carried out in the presence of a catalyst, such as sodium hydrogen sulfate, under reflux conditions in ethanol . The resulting product is then subjected to further functionalization to introduce the nitro and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, such as zinc ferrite nanocatalysts, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate involves its interaction with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share the thioxo and pyrimidine moieties and have similar biological activities.
N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides: These compounds are synthesized using similar methods and have comparable chemical reactivity.
Uniqueness
The uniqueness of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O6S2 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(4,4-dimethyl-2'-phenyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H25N3O6S2/c1-25(2)16-26(28-24(36)27-25)15-22(17-8-4-3-5-9-17)34-21-14-18(12-13-19(21)26)35-37(32,33)23-11-7-6-10-20(23)29(30)31/h3-14,22H,15-16H2,1-2H3,(H2,27,28,36) |
InChI Key |
HFLKURUFCFVKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5)NC(=S)N1)C |
Origin of Product |
United States |
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